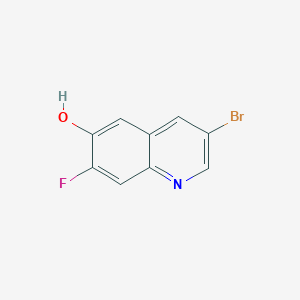
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and methoxy functional groups attached to a benzoic acid hydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxybenzoic acid to form 4-benzyloxy-3-methoxybenzoic acid . This intermediate is then chlorinated to introduce the chloro group, resulting in 4-benzyloxy-3-chloro-5-methoxybenzoic acid . The final step involves the reaction of this compound with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in different types of chemical interactions, potentially affecting biological pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-5-methoxybenzoic acid:
Uniqueness
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydrazide group further enhances its utility in various chemical and biological studies.
Propiedades
Fórmula molecular |
C15H15ClN2O3 |
|---|---|
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
3-chloro-5-methoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-8-11(15(19)18-17)7-12(16)14(13)21-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3,(H,18,19) |
Clave InChI |
WXCZROYEGBPWGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)



